4-(Difluoromethyl)-3-methylaniline
Description
Structure
3D Structure
Properties
Molecular Formula |
C8H9F2N |
|---|---|
Molecular Weight |
157.16 g/mol |
IUPAC Name |
4-(difluoromethyl)-3-methylaniline |
InChI |
InChI=1S/C8H9F2N/c1-5-4-6(11)2-3-7(5)8(9)10/h2-4,8H,11H2,1H3 |
InChI Key |
XMGGBZKFZFXKOY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)N)C(F)F |
Origin of Product |
United States |
Synthetic Methodologies and Strategies for 4 Difluoromethyl 3 Methylaniline
Established Synthetic Pathways to Difluoromethylated Anilines
The synthesis of difluoromethylated anilines can be broadly categorized into two primary approaches: radical difluoromethylation and metal-catalyzed reactions. These methods offer distinct advantages in terms of substrate scope, functional group tolerance, and reaction conditions.
Radical Difluoromethylation Approaches
Radical difluoromethylation has emerged as a powerful tool for the direct introduction of the CF2H group into aromatic C-H bonds. This approach often utilizes a radical initiator to generate a difluoromethyl radical, which then reacts with the aniline (B41778) substrate.
Visible-light photoredox catalysis has revolutionized radical chemistry by providing a mild and efficient means to generate radical species. In the context of aniline difluoromethylation, a photocatalyst, upon light absorption, can initiate a single electron transfer (SET) process to generate a difluoromethyl radical from a suitable precursor. This radical can then engage in a C-H functionalization of the aniline ring.
For instance, studies have shown the difluoroalkylation of anilines using an organic photocatalyst like Eosin Y under mild conditions. google.com The reaction proceeds well with electron-rich anilines. The mechanism involves the generation of a ·CF2CO2Et radical as an intermediate. google.com This method's applicability to 3-methylaniline would likely result in the formation of 4-(difluoromethyl)-3-methylaniline, as the methyl group directs the incoming radical to the ortho and para positions, with the para position being sterically more accessible.
Recent advancements have also highlighted the use of pentacoordinate phosphoranes as difluoromethylating agents in photoredox-catalyzed C-H difluoromethylation of heterocycles, a strategy that could potentially be adapted for substituted anilines. acs.org The use of an organic dye such as Erythrosin B as the catalyst and molecular oxygen as the oxidant makes this a transition-metal-free approach. acs.org
Understanding the reaction mechanism is crucial for optimizing synthetic protocols. In radical difluoromethylation reactions, the presence of radical intermediates can be confirmed through radical trapping experiments. For example, the use of radical scavengers like 1,1-diphenylethene or TEMPO (2,2,6,6-tetramethyl-1-piperidinyloxy) can inhibit the reaction, and the formation of trapped adducts can be detected, providing strong evidence for a radical pathway. google.com In the photoinduced difluoroalkylation of anilines, the detection of a difluoroalkylated-TEMPO adduct confirms the generation of a difluoroalkyl radical during the reaction. google.com
Mechanistic investigations often reveal the formation of an electron-donor-acceptor (EDA) complex between the aniline and the fluorinated reagent in the ground state. Photoirradiation of this complex can initiate the single electron transfer to generate the key radical intermediates. google.com
A variety of reagents have been developed for the introduction of the difluoromethyl group, and they can be broadly classified as electrophilic, nucleophilic, or radical precursors.
Electrophilic Reagents: These reagents deliver a "CF2H+" equivalent. While direct electrophilic C-H difluoromethylation of anilines can be challenging due to the high reactivity of the aniline ring towards oxidation, specialized reagents have been developed. For instance, S-(difluoromethyl)diarylsulfonium salts can act as electrophilic difluoromethylating agents.
Nucleophilic Reagents: These reagents deliver a "CF2H-" equivalent. A common precursor for nucleophilic difluoromethylation is (bromodifluoromethyl)trimethylsilane (B180072) (TMSCF2Br), which can generate a difluorocarbene that is then trapped by a nucleophile. Another notable nucleophilic reagent is the phosphonium (B103445) salt [Ph3P(+)CF2H]Br- (DFPB), which has been shown to be an efficient nucleophilic difluoromethylating reagent for carbonyl compounds. nih.gov
Radical Precursors: Many difluoromethylation reactions proceed via a radical mechanism. Reagents like zinc bis(sulfinate) salt (Zn(SO2CF2H)2), known as DFMS, serve as excellent sources of the ·CF2H radical under mild, operationally simple conditions. acs.org This reagent has been successfully used for the difluoromethylation of various nitrogen-containing heteroarenes. acs.org Ethyl bromodifluoroacetate is another common and inexpensive reagent that can serve as a difluorocarbene source, which can then lead to difluoromethylated products. rsc.org
| Reagent Type | Example Reagent | Precursor for |
| Electrophilic | S-(difluoromethyl)diarylsulfonium salts | "CF2H+" |
| Nucleophilic | (Bromodifluoromethyl)trimethylsilane (TMSCF2Br) | :CF2 |
| Nucleophilic | [Ph3P(+)CF2H]Br- (DFPB) | "CF2H-" |
| Radical | Zinc bis(sulfinate) salt (Zn(SO2CF2H)2) | ·CF2H |
| Radical | Ethyl bromodifluoroacetate | :CF2 / ·CF2CO2Et |
Metal-Catalyzed Difluoromethylation Reactions
Transition metal catalysis provides a complementary approach to radical methods, often offering different selectivity and functional group compatibility.
While not a direct C-H difluoromethylation, copper-catalyzed C-N coupling reactions represent a plausible synthetic route to this compound. This strategy would involve the coupling of a pre-difluoromethylated aromatic species with an appropriate amine derivative or vice versa. For instance, a hypothetical route could involve the Ullmann-type coupling of 4-bromo-1-(difluoromethyl)-2-methylbenzene (B3094074) with an ammonia (B1221849) surrogate catalyzed by a copper complex. While direct examples for this specific transformation are not prevalent in the literature, copper-catalyzed C-N coupling is a well-established method for the synthesis of anilines. organic-chemistry.org
More relevant to the direct introduction of the CF2H group, copper has been employed in various difluoromethylation reactions. nih.govnih.govgoogle.com For example, copper-catalyzed deaminative difluoromethylation has been reported, converting an amino group into a difluoromethyl group, although this is more applicable to alkyl amines. nih.gov Copper can also catalyze the difluoromethylation of aryl iodides using a (difluoromethyl)zinc reagent. google.com A potential synthetic sequence for this compound could therefore involve the iodination of 3-methylaniline, protection of the amine, followed by copper-catalyzed difluoromethylation and subsequent deprotection.
Recent studies have also shown copper-catalyzed difluoroalkylation of arenes in the presence of visible light, highlighting the synergy between metal catalysis and photochemistry. mdpi.com
| Catalyst System | Substrate Type | Reagent |
| Copper(I)/Ligand | ortho-Acylanilines and Alkenyl Iodides | N/A (for quinoline (B57606) synthesis) |
| Copper(I) | Aryl Iodides | (Difluoromethyl)zinc reagent |
| Copper(I) | Alkyl Pyridinium Salts | Difluoromethylating agent |
Palladium-Catalyzed C-H Activation and Fluorination
The direct introduction of fluorine-containing groups into aromatic C-H bonds is a highly sought-after transformation in modern organic synthesis. Palladium catalysis has emerged as a powerful tool for such reactions, although its specific application to form this compound is not yet widely documented in dedicated studies. The conceptual approach would involve the regioselective activation of the C-H bond at the 4-position of a 3-methylaniline derivative, followed by the introduction of the difluoromethyl group.
The general mechanism for a Pd-catalyzed C-H fluorination often involves a directing group to guide the palladium catalyst to the desired C-H bond. nih.govnih.gov For a substrate like N-acetyl-3-methylaniline, the acetamido group could direct the palladium catalyst to the ortho C-H bond (position 2 or 6). To achieve substitution at the 4-position (para to the amine), a different directing group strategy or a substrate lacking strong ortho-directing capabilities would be necessary.
A plausible, albeit challenging, pathway could involve a two-step process: C-H activation and formylation, followed by deoxofluorination. Alternatively, a direct C-H difluoromethylation using a suitable difluoromethyl source and a palladium catalyst could be envisioned. Research in the broader field of palladium-catalyzed C-H functionalization shows that these reactions are sensitive to ligand choice, oxidant, and reaction conditions. acs.org For instance, the fluorination of five-membered heteroaryl bromides has been thoroughly investigated, highlighting the electronic and steric challenges that must be overcome. acs.org While direct C-H difluoromethylation of a simple toluidine is complex, related palladium-catalyzed hydroamination reactions of gem-difluoroallenes provide access to difluoroalkylated indole (B1671886) derivatives, showcasing palladium's utility in forming C-N bonds adjacent to difluorinated carbons. acs.org
Multi-Step Synthesis from Precursors
A more traditional and currently more practical approach to this compound involves the construction of the molecule through a sequence of reliable chemical transformations. This typically begins with a readily available starting material that is sequentially functionalized.
A hypothetical but chemically sound multi-step synthesis could start from 2-methyl-4-nitrotoluene. The sequence would involve the conversion of the methyl group at the 4-position (para to the nitro group) into a difluoromethyl group, followed by the reduction of the nitro group to an amine. The key challenge is the selective functionalization of the 4-methyl group. A more common route starts with 4-amino-2-methylbenzaldehyde, where the aldehyde is converted to the difluoromethyl group, a transformation for which several methods exist (e.g., using deoxofluorinating agents like DAST or Deoxo-Fluor).
Table 1: Hypothetical Multi-Step Synthesis Pathway
| Step | Starting Material | Reagents and Conditions | Intermediate/Product | Purpose |
|---|---|---|---|---|
| 1 | 4-Amino-2-methylbenzaldehyde | 1. Diethylaminosulfur trifluoride (DAST) 2. Dichloromethane (DCM), -78 °C to rt | This compound | Deoxofluorination of the aldehyde to the difluoromethyl group. |
| 2 | 4-Nitro-2-methyltoluene | 1. N-Bromosuccinimide (NBS), AIBN, CCl₄, reflux 2. H₂O, CaCO₃ | 4-Nitro-2-methylbenzaldehyde | Radical bromination of the benzylic position followed by hydrolysis to the aldehyde. |
| 3 | 4-Nitro-2-methylbenzaldehyde | 1. Diethylaminosulfur trifluoride (DAST) 2. Dichloromethane (DCM) | 1-(Difluoromethyl)-2-methyl-4-nitrobenzene | Deoxofluorination of the aldehyde. |
Reductive amination is a powerful method for forming amines from carbonyl compounds. masterorganicchemistry.com In the context of synthesizing this compound, this strategy would be employed if the final step involves the formation of the aniline amine group itself, which is less common. A more relevant application is in the synthesis of more complex derivatives starting from this compound.
However, if a synthetic route proceeds via a ketone or aldehyde precursor where the amino group is already present (e.g., from a nitro-aromatic ketone), the reduction of the nitro group and the carbonyl group would need to be selective.
A more direct application in the synthesis of the target scaffold could involve the reductive amination of 4-(difluoromethyl)-3-methylbenzaldehyde (B13445622) with ammonia. organic-chemistry.org This reaction typically proceeds via the formation of an imine, which is then reduced in situ. masterorganicchemistry.com Various reducing agents can be used, such as sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), or catalytic hydrogenation. thieme-connect.comthieme-connect.com The choice of reducing agent is critical to avoid side reactions, especially with electron-deficient anilines. thieme-connect.comthieme-connect.com
The synthesis of polysubstituted aromatic rings like this compound relies heavily on the principles of sequential functionalization, where the regiochemical outcome of each step is controlled by the directing effects of the substituents already present.
A logical starting point is m-toluidine (B57737). nih.gov The amino group is a strong activating, ortho-, para-director, while the methyl group is a weaker activating, ortho-, para-director.
Protection: The highly reactive amino group of m-toluidine is typically protected first, for example, as an acetamide (B32628) (N-(3-methylphenyl)acetamide). This moderates its activating effect and provides steric hindrance at the ortho positions (2 and 6).
Formylation/Acylation: A Friedel-Crafts reaction on the protected aniline could introduce a carbonyl group. The acetylamino group directs para, leading to the introduction of a formyl or acetyl group at the 4-position.
Difluoromethylation: The installed carbonyl group is then converted to the difluoromethyl group using a deoxofluorinating agent.
Deprotection: Finally, the protecting group on the nitrogen is removed (e.g., by acid or base hydrolysis) to yield the target this compound.
This sequence ensures the correct placement of the functional groups by leveraging established principles of electrophilic aromatic substitution.
Stereoselective and Regioselective Synthesis Considerations
For the synthesis of this compound, regioselectivity is the paramount consideration, as the molecule itself is achiral and has no stereocenters. The primary challenge is to introduce the difluoromethyl group (or its precursor) specifically at the C-4 position of the 3-methylaniline core.
The regiochemical outcome of electrophilic substitution reactions is dictated by the electronic and steric effects of the substituents on the aromatic ring.
Amino Group (-NH₂ or -NHR): Strongly activating, ortho-, para-directing.
Methyl Group (-CH₃): Weakly activating, ortho-, para-directing.
Nitro Group (-NO₂): Strongly deactivating, meta-directing.
Difluoromethyl Group (-CF₂H): Deactivating, meta-directing.
In a starting material like m-toluidine, the powerful para-directing effect of the amino group (usually in a protected form) is used to install a functional group at the C-4 position. organic-chemistry.org The presence of the methyl group at C-3 sterically hinders the C-2 position, further favoring substitution at C-4 and C-6. Subsequent functionalization must then account for the combined directing effects of all groups present. The synthesis of variously substituted pyrazolo[4,5-e] acs.orgorganic-chemistry.orggoogle.comthiadiazines demonstrates how careful control of reaction conditions can achieve highly regioselective N-alkylation on a related heterocyclic system. mdpi.com
Advanced Synthetic Approaches to this compound
Beyond traditional batch chemistry, modern synthetic strategies offer potential improvements in efficiency, safety, and scalability.
Continuous Flow Synthesis Techniques
Continuous flow chemistry, where reagents are pumped through a network of tubes and reactors, offers significant advantages over traditional batch processing. nih.gov These benefits include superior heat and mass transfer, enhanced safety for handling hazardous reagents or exothermic reactions, and the potential for straightforward automation and scalability. researchgate.net
While a dedicated flow synthesis for this compound has not been specifically reported, several key steps in its synthesis are well-suited for this technology.
Nitration: Aromatic nitration is a highly exothermic and potentially hazardous reaction. Flow reactors provide excellent temperature control, minimizing the risk of thermal runaways and improving the regioselectivity.
Fluorination: The use of fluorinating agents can be hazardous. Flow chemistry allows for the in-situ generation and immediate use of reactive species, minimizing operator exposure and improving process safety. For instance, a continuous flow process for defluorosilylation has been developed to create difluoromethylation reagents from trifluoromethane (B1200692) (HFC-23). acs.org
Catalytic Hydrogenation: The reduction of a nitro group using hydrogen gas and a solid-supported catalyst (like Pd/C) can be efficiently performed in a packed-bed flow reactor. This setup allows for excellent catalyst-substrate contact, easy separation of the catalyst from the product stream, and safe handling of hydrogen gas. nih.gov
Sustainable Chemistry Principles in Synthesis
The application of green chemistry principles to the synthesis of this compound is crucial for minimizing environmental impact and enhancing process safety and efficiency. A plausible and sustainable synthetic pathway can be designed based on modern catalytic and photoinduced methods, moving away from traditional, less environmentally benign approaches. This proposed route involves two main stages: the introduction of the difluoromethyl group onto a suitable aromatic precursor, followed by the selective reduction of a nitro group to form the final aniline product.
A key strategy in sustainable synthesis is the use of photocatalysis. Recent advancements have demonstrated the utility of visible-light-induced, transition-metal-free methods for the difluoroalkylation of anilines. acs.orgnih.gov These methods often operate under mild conditions, reducing energy consumption and avoiding the use of toxic heavy metal catalysts. acs.orgnih.gov For instance, the use of an organic photosensitizer like Eosin Y can facilitate the generation of a difluoromethyl radical from a suitable precursor, which then reacts with the aniline derivative. acs.orgnih.gov This approach aligns with the principles of green chemistry by utilizing light as a renewable energy source and employing metal-free catalysts. acs.orgnih.gov
Another cornerstone of green synthesis is the use of catalytic reduction. The reduction of a nitroaromatic precursor, such as a hypothetical 1-(difluoromethyl)-2-methyl-4-nitrobenzene, to the corresponding aniline is a critical step. While classical methods often employ stoichiometric reducing agents like iron in acidic media, which generate large amounts of waste, catalytic hydrogenation represents a much greener alternative. google.com Modern protocols utilize highly efficient and selective catalysts, such as those based on iron, with milder and more environmentally friendly reducing agents like silanes. This significantly improves the atom economy and reduces the generation of hazardous byproducts.
The table below outlines a comparative analysis of traditional versus sustainable approaches for the key synthetic steps toward this compound, based on methodologies reported for analogous compounds.
| Synthetic Step | Traditional Method | Sustainable Alternative | Green Chemistry Advantages |
| Difluoromethylation | Harsh fluorinating agents (e.g., DAST), high temperatures. | Visible-light-induced photocatalysis with an organic sensitizer. acs.orgnih.gov | Mild reaction conditions, avoidance of toxic transition metals, use of renewable energy (light), high functional group tolerance. acs.orgnih.gov |
| Nitro Group Reduction | Stoichiometric iron powder with strong acids (e.g., HCl). google.com | Catalytic reduction using an iron-based catalyst and a silane (B1218182) reducing agent. rsc.org | High atom economy, reduced waste generation, milder reaction conditions, avoidance of corrosive acids. |
By integrating these sustainable strategies, the synthesis of this compound can be achieved with a significantly reduced environmental footprint, enhanced safety, and greater efficiency, reflecting the core tenets of modern green chemistry.
Reaction Chemistry and Mechanistic Investigations of 4 Difluoromethyl 3 Methylaniline
Reactivity Profiles of the Aniline (B41778) Moiety in 4-(Difluoromethyl)-3-methylaniline
The aniline portion of the molecule, consisting of the amino group attached to the substituted benzene (B151609) ring, is the primary site for many chemical transformations. The amino group is a powerful activating group, while the methyl group is weakly activating. Conversely, the difluoromethyl group is strongly electron-withdrawing and thus deactivating.
Electrophilic Aromatic Substitution Reactions
Electrophilic aromatic substitution (SEAr) is a fundamental reaction class for benzene derivatives. wikipedia.org The regiochemical outcome of such reactions on this compound is determined by the directing effects of the existing substituents.
Amino Group (-NH₂): Strongly activating and ortho, para-directing. byjus.com
Methyl Group (-CH₃): Weakly activating and ortho, para-directing.
Difluoromethyl Group (-CF₂H): Strongly deactivating and meta-directing due to its inductive electron-withdrawing nature.
The powerful activating and directing effect of the amino group is expected to dominate the molecule's reactivity in SEAr. Therefore, incoming electrophiles will be directed primarily to the positions ortho and para to the amino group. In this specific molecule, the positions are C2 and C6 (ortho) and C5 (para).
Table 1: Predicted Regioselectivity in Electrophilic Aromatic Substitution
| Position | Substituent Effects | Predicted Reactivity |
|---|---|---|
| C2 | ortho to -NH₂, meta to -CH₃, meta to -CF₂H | Highly Favored |
| C5 | para to -CH₃, meta to -NH₂, ortho to -CF₂H | Disfavored (steric hindrance and deactivation from -CF₂H) |
Given the synergistic directing effects of the amino and methyl groups towards positions 2 and 6, electrophilic substitution is most likely to occur at these sites. However, the high reactivity of the aniline ring can often lead to multiple substitutions. For instance, bromination of anilines in bromine water typically results in the formation of a 2,4,6-tribromoaniline (B120722) precipitate. byjus.com To achieve monosubstitution, the strong activating effect of the amino group often needs to be attenuated by converting it into an amide (e.g., an acetanilide) prior to the substitution reaction. A similar strategy has been employed for the controlled bromination of N,N-dimethyl-3-(trifluoromethyl)aniline, where substitution occurs at the position para to the activating amino group. orgsyn.org
Nucleophilic Substitution Reactions
Nucleophilic aromatic substitution (SNAr) on the benzene ring of this compound is generally not feasible. SNAr reactions require an aromatic ring substituted with a good leaving group (such as a halide) and activated by the presence of strong electron-withdrawing groups. nih.gov The aniline ring in the target compound is rendered electron-rich by the activating amino and methyl groups, making it inherently resistant to attack by nucleophiles.
Derivatization at the Nitrogen Atom
The lone pair of electrons on the nitrogen atom of the aniline moiety makes it nucleophilic and basic, allowing for a wide range of derivatization reactions.
Acylation and Sulfonylation: The primary amine readily reacts with acyl halides, anhydrides, or sulfonyl chlorides to form the corresponding amides and sulfonamides. This is a common strategy not only for synthesizing new compounds but also for temporarily "protecting" the amino group to control its reactivity during electrophilic substitution, as mentioned previously.
Alkylation: The nitrogen can be alkylated using alkyl halides. However, controlling the degree of alkylation can be challenging, often leading to mixtures of secondary, tertiary, and even quaternary ammonium (B1175870) salts.
Diazotization and Sandmeyer Reactions: One of the most significant transformations of primary aromatic amines is their conversion to diazonium salts upon reaction with nitrous acid (generated in situ from NaNO₂ and a strong acid). byjus.com These diazonium salts are versatile intermediates that can be converted into a wide array of functional groups through the Sandmeyer reaction, which utilizes copper(I) salts as catalysts. wikipedia.orgorganic-chemistry.orgnih.gov This provides a synthetic route to compounds that are often difficult to prepare by direct substitution.
Table 2: Representative Sandmeyer Reactions for Aryl Diazonium Salts
| Reagent | Product Functional Group | Reference |
|---|---|---|
| CuCl / HCl | -Cl (Chloro) | wikipedia.org |
| CuBr / HBr | -Br (Bromo) | nih.gov |
| CuCN / KCN | -CN (Cyano) | byjus.com |
| Cu₂O / H₂O | -OH (Hydroxy) | wikipedia.org |
| KI | -I (Iodo) | organic-chemistry.org |
| HBF₄ (Balz-Schiemann) | -F (Fluoro) | organic-chemistry.org |
The conversion of this compound to its diazonium salt, followed by a Sandmeyer reaction, would allow for the replacement of the amino group, providing access to a diverse range of substituted 4-(difluoromethyl)-3-methylbenzene derivatives.
Reactivity of the Difluoromethyl Group
The difluoromethyl (-CF₂H) group is generally more stable than a trichloromethyl or tribromomethyl group. Its reactivity is centered on potential C-F bond activation or transformations involving the benzylic-like C-H bond.
C-F Bond Activation Studies
The carbon-fluorine bond is the strongest single bond in organic chemistry, making its activation a significant chemical challenge. springernature.com The functionalization of C-F bonds typically requires harsh conditions or the use of transition-metal catalysts. springernature.commdpi.com Research in this area often focuses on palladium or nickel-catalyzed cross-coupling reactions. mdpi.com While specific studies on this compound are not documented, general principles suggest that cleaving the C-F bonds would be difficult. Selective activation of a single C-F bond to yield a monofluoromethyl group, or both to yield a methyl group (hydrodefluorination), would necessitate specialized catalytic systems. mdpi.com Such transformations are often more feasible for aryl fluorides (C(sp²)-F) than for alkyl fluorides (C(sp³)-F), although the benzylic-like position in the target molecule could offer a site for activation under specific conditions. researchgate.net
Computational and Theoretical Studies on 4 Difluoromethyl 3 Methylaniline
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by its electronic structure. For 4-(difluoromethyl)-3-methylaniline, these calculations provide a detailed picture of how the interplay between the difluoromethyl group, the methyl group, and the aniline (B41778) moiety dictates its characteristics.
Electronic Structure Analysis of the Difluoromethyl Group
The difluoromethyl (-CHF₂) group is a strong electron-withdrawing group due to the high electronegativity of the fluorine atoms. This has a significant impact on the electronic distribution within the aniline ring. Quantum chemical calculations, such as Natural Bond Orbital (NBO) analysis, can quantify this effect. The C-F bonds are highly polarized, leading to a partial positive charge on the carbon atom of the CHF₂ group and a significant withdrawal of electron density from the aromatic ring. This inductive effect (-I) deactivates the ring towards electrophilic substitution, particularly at the positions ortho and para to the difluoromethyl group.
Furthermore, the presence of the C-H bond in the difluoromethyl group allows for potential C-H···X hydrogen bonding interactions, a property that distinguishes it from the trifluoromethyl group. The electronic nature of the difluoromethyl group is also known to be conformation-dependent, with different rotational orientations influencing its interaction with the π-system of the benzene (B151609) ring.
Interactive Table: Calculated Electronic Properties of Substituted Anilines
| Compound | Dipole Moment (Debye) | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) |
| Aniline | 1.53 | -5.12 | -0.21 | 4.91 |
| 3-Methylaniline | 1.65 | -4.98 | -0.15 | 4.83 |
| 4-(Difluoromethyl)aniline | 3.21 | -5.45 | -0.58 | 4.87 |
| This compound | 3.45 | -5.38 | -0.51 | 4.87 |
Note: The data for this compound are hypothetical and estimated based on trends observed in related compounds for illustrative purposes.
Conformational Analysis and Torsional Barriers
The rotation of the difluoromethyl group and the amino group around their respective bonds to the aromatic ring gives rise to different conformers of this compound. Computational studies can map the potential energy surface associated with these rotations to identify the most stable conformations and the energy barriers separating them.
The torsional barrier for the rotation of the difluoromethyl group is influenced by steric interactions with the adjacent methyl group and electronic interactions with the π-system of the ring. It has been observed that difluoromethyl derivatives can adopt different conformations depending on their environment. acs.org In the gas phase or non-polar solvents, the orientation of the C-H bond of the CHF₂ group relative to the plane of the aromatic ring is a key factor. DFT studies on related molecules have shown that the rotational barriers for aryl groups can be significantly influenced by ortho-substituents.
The amino group also exhibits a rotational barrier, though it is generally lower than that of the difluoromethyl group. The planarity of the amino group and its orientation relative to the ring affect the degree of nitrogen lone pair delocalization into the aromatic system.
Interactive Table: Calculated Torsional Barriers for this compound
| Rotational Bond | Barrier to Rotation (kcal/mol) | Most Stable Conformation (Dihedral Angle) |
| C(ring)-CHF₂ | 1.5 - 3.0 | C-H bond eclipsing the C(ring)-C(substituent) bond |
| C(ring)-NH₂ | 0.5 - 1.5 | Amino group slightly pyramidalized |
Note: The data presented are estimated values based on computational studies of similar substituted anilines and are for illustrative purposes.
Density Functional Theory (DFT) Applications
Density Functional Theory (DFT) is a powerful computational method widely used to investigate the reactivity and reaction mechanisms of organic molecules. For this compound, DFT provides crucial insights into its chemical behavior.
Transition State Characterization in Reaction Pathways
DFT calculations are instrumental in locating and characterizing the transition state structures of reactions involving this compound. For instance, in electrophilic aromatic substitution reactions, DFT can model the formation of the sigma complex (Wheland intermediate) and determine the activation energy for the substitution at different positions on the ring. The electron-withdrawing nature of the difluoromethyl group and the electron-donating nature of the methyl and amino groups create a complex interplay that directs the regioselectivity of such reactions.
Mechanistic studies on the difluoroalkylation of anilines have proposed radical pathways initiated by photoinduced electron transfer. acs.org DFT calculations can help elucidate the structures and energies of the radical intermediates and transition states involved in these complex reaction mechanisms.
Prediction of Reactivity and Selectivity
DFT can be used to calculate various reactivity descriptors that predict the most likely sites for electrophilic and nucleophilic attack. The Fukui function and dual descriptor analysis, derived from the electron density, can highlight the regions of the molecule that are most susceptible to reaction.
For this compound, the amino group is the primary site for reactions with electrophiles, leading to N-substituted products. In terms of aromatic substitution, the positions ortho and para to the strongly activating amino group are favored, but the directing effects of the methyl and difluoromethyl groups must also be considered. The methyl group is an ortho, para-director, while the difluoromethyl group is a meta-director. DFT calculations can quantify the relative activation and deactivation of each position on the ring, providing a predictive tool for reaction outcomes.
Molecular Dynamics Simulations
While quantum chemical calculations provide insights into static molecular properties, molecular dynamics (MD) simulations offer a view of the dynamic behavior of molecules over time. MD simulations of this compound, particularly in a solvent or interacting with a biological macromolecule, can reveal important information about its conformational flexibility and intermolecular interactions.
MD simulations can explore the conformational landscape of the molecule, showing the transitions between different rotational isomers of the difluoromethyl and amino groups. These simulations can also shed light on the nature of the hydrogen bonding interactions that the difluoromethyl group can participate in, acting as a "lipophilic hydrogen bond donor". acs.orgnih.gov This property is of significant interest in medicinal chemistry for designing molecules that can interact with biological targets.
Solvent Effects on Reactivity
There is currently no available research data detailing the impact of different solvents on the reactivity of this compound. Studies on other aniline derivatives have shown that solvent polarity and the ability of the solvent to form hydrogen bonds can significantly influence reaction rates and mechanisms. For instance, the rate of reactions involving an ion and a dipolar molecule can be affected by the polarity of the solvent. jru-b.com Generally, a solvent can profoundly influence the activation energy of a reaction by differentially solvating the reactants and the transition state. nih.gov However, without specific studies on this compound, any discussion on how its behavior changes in protic versus aprotic, or polar versus non-polar solvents would be purely speculative.
Intermolecular Interactions in Reaction Systems
Similarly, there is a lack of specific computational studies on the intermolecular forces at play when this compound participates in a reaction. Understanding these interactions, which include hydrogen bonding, dipole-dipole interactions, and van der Waals forces, is fundamental to predicting the orientation of molecules in a reaction and the stability of transition states. The difluoromethyl group, in particular, could engage in unique non-covalent interactions that would be of significant interest. Without dedicated research, a detailed account of these interactions for this specific molecule cannot be provided.
Applications As a Synthetic Building Block in Complex Molecule Synthesis
Utilization in Pharmaceutical Intermediate Synthesis
While direct applications of 4-(Difluoromethyl)-3-methylaniline in the synthesis of marketed pharmaceuticals are not extensively documented, its structural motifs are relevant to the construction of bioactive molecules. The aniline (B41778) functional group provides a reactive handle for a variety of chemical transformations, allowing for its incorporation into more complex molecular architectures.
Heterocyclic compounds form the backbone of a vast number of pharmaceutical agents. Aniline derivatives are common starting materials for the synthesis of various nitrogen-containing heterocycles. Through reactions such as condensation, cyclization, and transition metal-catalyzed cross-coupling, this compound can be used to introduce the difluoromethyl-substituted phenyl ring into heterocyclic systems like quinolines, quinoxalines, and benzimidazoles. These scaffolds are prevalent in drugs targeting a wide range of diseases.
In modern drug discovery, the generation of compound libraries for high-throughput screening is a crucial step. lubio.ch Bioactive compound libraries are collections of small molecules that are screened for potential therapeutic activity. lubio.ch The unique substitution pattern of this compound makes it an attractive candidate for inclusion in the design of such libraries. By systematically reacting it with a diverse set of building blocks, a library of novel compounds can be generated, each bearing the distinct difluoromethyl-methyl-aniline scaffold. This approach allows for the exploration of a wider chemical space in the search for new drug leads.
Application in Agrochemical Intermediate Synthesis
The field of agrochemicals has seen a significant interest in fluorinated compounds due to their enhanced efficacy and metabolic stability. The difluoromethyl group, in particular, is a key feature in several modern fungicides.
Research has demonstrated the importance of the difluoromethyl-pyrazole carboxamide moiety in a class of highly effective fungicides known as succinate (B1194679) dehydrogenase inhibitors (SDHIs). ccspublishing.org.cn While not a direct precursor, the synthesis of these fungicides often involves intermediates that contain a difluoromethyl group on a heterocyclic ring. For instance, the fungicide Benzovindiflupyr is synthesized from 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl chloride. ccspublishing.org.cn This highlights the value of the difluoromethyl group in creating potent agrochemicals. The aniline moiety of this compound could potentially be used to construct analogous structures or other classes of pesticides where a substituted aniline is a key component. The design of novel fungicides and herbicides often involves the combination of different active fragments, and this compound offers a unique combination of a reactive aniline and a bio-active difluoromethyl group. nih.gov
The development of new agrochemical scaffolds is essential to overcome resistance issues and improve performance. The introduction of a difluoromethyl group can significantly alter the biological activity of a molecule. By incorporating this compound into novel molecular frameworks, chemists can design new potential agrochemicals. The synthesis of compounds like 4-(difluoromethyl)-1-methyl-N-(pyridin-3-yl)-1H-pyrazole-3-carboxamide hydrate, which is structurally related to potent fungicides, showcases the utility of the difluoromethyl group in this area. researchgate.net The aniline functionality allows for the attachment of this valuable moiety to various other pharmacophores, enabling the creation of innovative agrochemical candidates.
Role in Material Science Precursor Synthesis
The application of this compound in material science is an emerging area of interest. The unique electronic properties conferred by the difluoromethyl group can be harnessed in the design of novel organic materials. For example, aniline derivatives are precursors to polyaniline, a conducting polymer. The incorporation of a difluoromethyl group could modulate the electronic and physical properties of the resulting polymer, potentially leading to materials with tailored conductivity, stability, and processability. Further research is needed to fully explore the potential of this compound as a precursor for advanced materials.
Development of Advanced Organic Materials
The utility of fluorinated aniline derivatives as building blocks in the synthesis of complex molecules has garnered significant interest in materials science. The introduction of fluorine-containing groups, such as the difluoromethyl (CHF2) group, into organic structures can profoundly influence the resulting material's electronic, optical, and physical properties. However, specific research findings detailing the application of This compound as a synthetic building block for the development of advanced organic materials are not extensively documented in publicly available scientific literature.
While the broader class of fluorinated anilines is recognized for its potential in creating materials for applications such as organic electronics and high-performance polymers, direct evidence and detailed studies focusing exclusively on the polymerization or incorporation of This compound into such systems are not readily found. The electronic effects of the difluoromethyl group, combined with the steric and electronic influence of the methyl group on the aniline ring, theoretically position this compound as a candidate for modifying the properties of conjugated polymers or other organic functional materials.
In principle, the amine functionality of This compound allows it to be a monomer in polymerization reactions, such as those to form polyanilines or other electroactive polymers. The properties of such a hypothetical polymer would be influenced by the specific arrangement of the difluoromethyl and methyl substituents on the aniline ring. For instance, these substituents would affect the polymer's solubility, chain packing, and ultimately its electrical conductivity and optical properties.
Despite this theoretical potential, the absence of specific research data, including synthetic protocols, characterization of resulting materials, and performance metrics in devices, precludes a detailed discussion of its role in this area. Further research and publication in this specific area would be necessary to elaborate on the practical applications and performance of materials derived from This compound .
Derivatives and Analogs of 4 Difluoromethyl 3 Methylaniline
Synthesis of Substituted 4-(Difluoromethyl)-3-methylaniline Derivatives
The chemical versatility of this compound allows for the synthesis of a wide array of derivatives through modifications at two primary sites: the aromatic ring and the amino group. These transformations are crucial for modulating the molecule's physicochemical properties and for its incorporation into larger, more complex structures.
Modification of the Aromatic Ring
The aromatic ring of this compound is amenable to various electrophilic and nucleophilic substitution reactions, enabling the introduction of diverse functional groups. While specific examples for this exact molecule are not extensively detailed in the literature, general principles of aromatic functionalization can be applied.
Electrophilic aromatic substitution reactions, such as nitration, halogenation, and Friedel-Crafts reactions, would likely proceed with regioselectivity governed by the activating and directing effects of the amino and methyl groups, as well as the deactivating effect of the difluoromethyl group. The amino group is a strong activating group and an ortho-, para-director. The methyl group is also activating and an ortho-, para-director. The difluoromethyl group, being electron-withdrawing, is a deactivating group and a meta-director. The interplay of these directing effects would determine the position of substitution.
Furthermore, modern cross-coupling reactions offer powerful tools for aromatic ring modification. Palladium-catalyzed reactions like Suzuki, Heck, and Buchwald-Hartwig couplings could be employed to introduce new carbon-carbon and carbon-heteroatom bonds, provided a suitable handle (e.g., a halogen) is present on the aromatic ring.
A summary of potential aromatic ring modifications is presented in the table below.
| Reaction Type | Reagents | Potential Products |
| Nitration | HNO₃, H₂SO₄ | Nitro-substituted derivatives |
| Halogenation | Br₂, FeBr₃ or Cl₂, AlCl₃ | Bromo- or Chloro-substituted derivatives |
| Suzuki Coupling | Arylboronic acid, Pd catalyst, base | Aryl-substituted derivatives |
| Buchwald-Hartwig Amination | Amine, Pd catalyst, base | Amino-substituted derivatives |
Derivatization of the Amino Group
The primary amino group of this compound is a key site for derivatization, allowing for the formation of a wide range of functional groups. Common derivatization strategies include acylation, alkylation, and the formation of Schiff bases.
Acylation of the amino group to form amides is a straightforward and widely used transformation. This can be achieved using various acylating agents such as acid chlorides, anhydrides, or carboxylic acids in the presence of a coupling agent. For instance, reaction with bromo(difluoro)acetic acid in the presence of a reagent like DAST (diethylaminosulfur trifluoride) can yield the corresponding fluorinated amide under mild conditions acs.orgacs.org.
Alkylation of the amino group can lead to secondary and tertiary amines. Reductive amination, involving the reaction of the aniline (B41778) with an aldehyde or ketone in the presence of a reducing agent, is a common method for introducing alkyl substituents.
The formation of imines, or Schiff bases, occurs through the condensation of the primary amine with an aldehyde or ketone. These imines can be further reduced to secondary amines or used as intermediates in other transformations. The use of derivatization reagents like 4-hydroxy-3-methoxycinnamaldehyde (B191438) can be employed to enhance the detection of amine metabolites in analytical studies, a technique that could be applied to this aniline nih.gov. Similarly, reagents such as diethyl ethoxymethylenemalonate (DEEMM) are used for the derivatization of amino compounds for analysis by liquid chromatography-tandem mass spectrometry nih.gov.
A table summarizing common amino group derivatizations is provided below.
| Reaction Type | Reagents | Product Functional Group |
| Acylation | Acid chloride, Anhydride, or Carboxylic acid + coupling agent | Amide |
| Alkylation (Reductive Amination) | Aldehyde or Ketone, Reducing agent (e.g., NaBH₃CN) | Secondary or Tertiary Amine |
| Schiff Base Formation | Aldehyde or Ketone | Imine |
Comparative Studies with Trifluoromethylated Analogs
The trifluoromethyl (CF₃) group is another prevalent fluorine-containing substituent in medicinal chemistry. Comparing the properties of this compound with its trifluoromethylated analog, 4-(Trifluoromethyl)-3-methylaniline, provides valuable insights into the subtle yet significant effects of these two groups on molecular behavior.
Structure-Reactivity Relationships
The electronic nature of the CF₂H and CF₃ groups plays a crucial role in determining the reactivity of the aniline molecule. The CF₃ group is significantly more electron-withdrawing than the CF₂H group due to the presence of an additional fluorine atom. This difference in electron-withdrawing strength influences the nucleophilicity of the amino group and the reactivity of the aromatic ring.
The amino group in the trifluoromethylated analog is less nucleophilic than in the difluoromethylated compound. This reduced nucleophilicity can affect the rates and outcomes of reactions involving the amino group, such as acylation and alkylation. For instance, in N-trifluoromethylation reactions of anilines, electron-poor substrates tend to give lower yields compared to electron-neutral or electron-rich ones chinesechemsoc.org.
Regarding the aromatic ring, the stronger deactivating effect of the CF₃ group makes the trifluoromethylated analog less susceptible to electrophilic aromatic substitution compared to the difluoromethylated counterpart.
Impact of CF₂H vs. CF₃ on Molecular Properties
The substitution of a CF₂H group with a CF₃ group can have a profound impact on various molecular properties, including lipophilicity, acidity/basicity (pKa), and hydrogen bonding potential.
Lipophilicity: The CF₃ group is generally considered more lipophilic than the CF₂H group. This difference can influence the pharmacokinetic profile of drug candidates, affecting their absorption, distribution, metabolism, and excretion (ADME) properties.
pKa: The stronger electron-withdrawing nature of the CF₃ group leads to a lower pKa of the anilinium ion compared to the difluoromethylated analog. This means that 4-(Trifluoromethyl)-3-methylaniline is a weaker base than this compound.
Hydrogen Bonding: A key distinction between the CF₂H and CF₃ groups is the ability of the C-H bond in the difluoromethyl group to act as a hydrogen bond donor. This interaction is absent in the trifluoromethyl group. This hydrogen bonding capability can lead to different binding interactions with biological targets. Studies on metal-organic frameworks (MOFs) have shown that CF₃ functionalization can influence hydrogen sorption properties rsc.org.
A comparative table of the properties is shown below.
| Property | This compound | 4-(Trifluoromethyl)-3-methylaniline |
| Electron-withdrawing Strength | Moderate | Strong |
| Amino Group Nucleophilicity | Higher | Lower |
| Aromatic Ring Reactivity (Electrophilic Substitution) | More reactive | Less reactive |
| Lipophilicity | Lower | Higher |
| Basicity (pKa of anilinium ion) | Higher | Lower |
| Hydrogen Bond Donor Capability (from fluoroalkyl group) | Yes (C-H) | No |
Advanced Functionalization Strategies for Derivatives
Beyond classical synthetic transformations, advanced functionalization strategies offer novel ways to create derivatives of this compound with unique properties and applications. These methods often involve the use of specialized reagents and catalysts to achieve transformations that are otherwise challenging.
One such strategy is the use of difluoromethylation reagents to introduce the CF₂H group onto other molecules, using derivatives of this compound as starting materials or scaffolds. For instance, gold(I)-difluoromethyl complexes have been developed as "CF₂H transmetalation shuttles" for the difluoromethylation of aryl iodides in a palladium-catalyzed reaction acs.org.
The development of novel synthetic methods for creating complex heterocyclic structures from aniline precursors is another area of advanced functionalization. For example, mesoionic 4-trifluoroacetyl-1,3-oxazolium-5-olates have been used to synthesize 4-trifluoromethylimidazoles nih.gov. Similar strategies could potentially be adapted for the synthesis of difluoromethylated heterocycles from this compound.
Furthermore, late-stage functionalization techniques are becoming increasingly important in drug discovery. These methods allow for the introduction of functional groups into complex molecules at a late stage of the synthesis, enabling the rapid generation of analogs for structure-activity relationship (SAR) studies.
Analytical and Characterization Methodologies in Research
Advanced Spectroscopic Techniques for Structural Elucidation
Spectroscopic methods are indispensable for the unambiguous determination of the molecular structure of 4-(Difluoromethyl)-3-methylaniline. High-resolution nuclear magnetic resonance (NMR) spectroscopy and high-resolution mass spectrometry (HRMS) are the cornerstones of this analytical approach.
High-Resolution NMR Spectroscopy (¹H, ¹³C, ¹⁹F)
High-resolution NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework and the fluorine atoms within the molecule.
¹H NMR Spectroscopy: Proton NMR provides information on the number, environment, and connectivity of hydrogen atoms. For this compound, one would expect to observe distinct signals for the aromatic protons, the methyl group protons, the amine protons, and the proton of the difluoromethyl group. The difluoromethyl proton would appear as a characteristic triplet due to coupling with the two equivalent fluorine atoms.
¹³C NMR Spectroscopy: Carbon-13 NMR is used to determine the number and types of carbon atoms. The spectrum would show unique resonances for each carbon atom in the aromatic ring, the methyl carbon, and the carbon of the difluoromethyl group. The difluoromethyl carbon signal would be split into a triplet by the two attached fluorine atoms.
¹⁹F NMR Spectroscopy: Fluorine-19 NMR is particularly important for fluorinated compounds. It provides information on the chemical environment of the fluorine atoms. For this compound, the two fluorine atoms of the difluoromethyl group are chemically equivalent and would give rise to a single signal. This signal would be split into a doublet by the adjacent proton.
While specific, experimentally-derived NMR data for this compound is not widely available in the public domain, the expected chemical shifts and coupling constants can be predicted based on data from structurally similar compounds.
Table 1: Predicted ¹H, ¹³C, and ¹⁹F NMR Data for this compound
| Nucleus | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constant (J) |
|---|---|---|---|
| ¹H | 7.0 - 7.5 | m | - |
| ¹H | 6.5 - 6.8 | t | ~56 Hz (¹JHF) |
| ¹H | 3.5 - 4.0 | br s | - |
| ¹H | 2.2 - 2.4 | s | - |
| ¹³C | 145 - 150 | s | - |
| ¹³C | 130 - 135 | s | - |
| ¹³C | 125 - 130 | m | - |
| ¹³C | 115 - 125 | t | ~235-245 Hz (¹JCF) |
| ¹³C | 110 - 120 | m | - |
| ¹³C | 15 - 20 | s | - |
| ¹⁹F | -110 to -120 | d | ~56 Hz (¹JFH) |
Mass Spectrometry (HRMS) for Compound Verification
High-resolution mass spectrometry is employed to determine the precise molecular weight of this compound, which in turn confirms its elemental composition. This technique provides a highly accurate mass measurement, typically to four or more decimal places, allowing for the unequivocal verification of the compound's molecular formula (C₈H₉F₂N).
Table 2: High-Resolution Mass Spectrometry Data for this compound
| Ion | Calculated m/z | Observed m/z |
|---|---|---|
| [M+H]⁺ | 158.0776 | Data not available |
Chromatographic Techniques for Purity and Analysis
Chromatographic methods are essential for separating this compound from impurities and for its quantification. Gas chromatography and high-performance liquid chromatography are the most commonly utilized techniques.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is well-suited for the analysis of volatile and thermally stable compounds like anilines. A sample containing this compound is vaporized and separated based on its boiling point and interactions with the GC column. The separated components then enter the mass spectrometer, where they are ionized and fragmented, producing a unique mass spectrum that serves as a molecular fingerprint. This allows for both the identification and quantification of the target compound.
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile technique used to separate, identify, and quantify components in a mixture. For the analysis of this compound, a reversed-phase HPLC method would typically be employed. In this setup, a non-polar stationary phase is used with a polar mobile phase. The separation is based on the differential partitioning of the analyte between the two phases. A UV detector is commonly used for the detection of aromatic compounds like anilines. The retention time of the compound under specific conditions is a key identifier, while the peak area is proportional to its concentration.
Table 3: List of Compounds Mentioned
| Compound Name |
|---|
| This compound |
| 4,4'-Methylenebis(2-fluoro-3-methylaniline) |
| 3-Methyl-4-(trifluoromethyl)aniline |
| 4-Fluoro-3-(trifluoromethyl)aniline |
| 4-(Trifluoromethyl)-N-methylaniline |
| 4-fluoro-N-methylaniline |
| N-methyl-4-(trifluoromethyl)aniline |
| teriflunomide |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 4-(Difluoromethyl)-3-methylaniline in laboratory settings?
- Methodology :
- Fluorination of precursors : Use fluorinating agents like diethylaminosulfur trifluoride (DAST) or bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor) on hydroxyl- or carbonyl-containing intermediates. For example, fluorination of a 3-methyl-4-hydroxymethylaniline precursor could yield the difluoromethyl group .
- Nucleophilic substitution : Introduce the difluoromethyl group via displacement reactions using halogenated intermediates (e.g., bromo or chloro derivatives) with potassium difluoromethyltrifluoroborate (K[CHF2]) under palladium catalysis .
- Key considerations : Monitor reaction progress via thin-layer chromatography (TLC) and confirm regioselectivity using NMR.
Q. How can this compound be characterized using spectroscopic methods?
- Methodology :
- Nuclear Magnetic Resonance (NMR) :
- NMR: Identify aromatic protons (δ 6.5–7.5 ppm) and methyl/difluoromethyl groups (δ 2.3–2.5 ppm for CH, δ 5.5–6.5 ppm for CHF).
- NMR: Distinct signals for CHF (δ -110 to -130 ppm) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular weight (CHFNO, theoretical 173.16 g/mol) and fragmentation patterns .
- Infrared (IR) Spectroscopy : Detect N-H stretches (3300–3500 cm) and C-F vibrations (1000–1200 cm) .
Q. What are the best practices for handling and storing this compound?
- Methodology :
- Storage : Under inert atmosphere (argon or nitrogen) at 2–8°C in amber glass vials to prevent oxidation and moisture absorption.
- Handling : Use gloveboxes or Schlenk lines for air-sensitive reactions. Confirm stability via periodic HPLC purity checks (>98%) .
Advanced Research Questions
Q. How do the electronic effects of the difluoromethyl and methyl substituents influence the compound’s reactivity?
- Methodology :
- Computational analysis : Density Functional Theory (DFT) calculations to map electron density distributions, HOMO-LUMO gaps, and Fukui indices for electrophilic/nucleophilic sites .
- Hammett studies : Compare substituent constants (σ, σ) to predict directing effects in electrophilic aromatic substitution (e.g., nitration, sulfonation) .
Q. How can researchers resolve contradictions in reported reactivity data between this compound and structurally similar analogs?
- Methodology :
- Comparative kinetic studies : Measure reaction rates for common transformations (e.g., acylation, alkylation) under standardized conditions.
- Isotopic labeling : Use or labeling to trace mechanistic pathways in hydrolysis or hydrogenation reactions .
Q. What role does this compound play in medicinal chemistry, particularly in modulating pharmacokinetics?
- Methodology :
- Bioavailability assays : Measure logP (octanol-water partition coefficient) to assess lipophilicity. Fluorine’s electronegativity typically enhances membrane permeability .
- Metabolic stability : Incubate with liver microsomes to identify metabolic hotspots (e.g., CYP450-mediated oxidation of the aniline group) .
Q. How can researchers validate the purity and identity of this compound in complex matrices (e.g., reaction mixtures)?
- Methodology :
- HPLC-DAD/ELSD : Use a C18 column with acetonitrile/water gradient elution. Retention time and UV-Vis spectra (λ ~254 nm) confirm identity .
- Spiking experiments : Add a certified reference standard (if available) to confirm co-elution and peak purity .
Q. What advanced techniques are used to study substituent effects on reaction mechanisms involving this compound?
- Methodology :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
